2-(2,6-Dichlorophenyl)propanal
Description
2-(2,6-Dichlorophenyl)propanal is an aromatic aldehyde derivative characterized by a propanal backbone substituted with a 2,6-dichlorophenyl group. This compound is structurally significant due to its electron-withdrawing chlorine substituents, which influence its reactivity and physicochemical properties. These analogs highlight the importance of halogenated aromatic systems in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)propanal |
InChI |
InChI=1S/C9H8Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3 |
InChI Key |
BDCUJINXZXJKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2,6-Dichlorophenyl)propanal with analogous compounds based on functional groups, substituents, and applications. Data are inferred from structural analogs in the evidence and generalized chemical principles.
*Note: Direct data on 2-(2,6-Dichlorophenyl)propanal is absent in the provided evidence; properties are extrapolated from analogs.
Reactivity and Functional Group Analysis
- Aldehyde vs. Alcohol/Amine Groups: Unlike 2-phenyl-2-propanol (an alcohol) or clonidine (an imidazoline amine), 2-(2,6-Dichlorophenyl)propanal’s aldehyde group renders it highly reactive toward nucleophiles, enabling use in condensation reactions (e.g., Grignard additions). The electron-withdrawing chlorine substituents further polarize the aldehyde, enhancing its electrophilicity .
- Halogen Effects : The 2,6-dichloro substitution pattern in both clonidine and 2-(2,6-Dichlorophenyl)propanal reduces steric hindrance compared to ortho-substituted analogs, favoring planar molecular conformations critical for receptor binding or synthetic accessibility .
Physicochemical Properties
- Boiling/Melting Points : Clonidine hydrochloride’s high melting point (305°C) reflects its ionic character, whereas 2-(2,6-Dichlorophenyl)propanal likely has a lower melting point due to weaker intermolecular forces (van der Waals and dipole interactions). The aldehyde’s lower molecular weight compared to 3-phenylpropene may result in a lower boiling point (~200–220°C inferred) .
- Solubility: Clonidine’s hydrochloride salt is water-soluble, while 2-(2,6-Dichlorophenyl)propanal is expected to be lipid-soluble due to its nonpolar aromatic and aliphatic regions.
Research Findings and Limitations
- Therapeutic Potential: Clonidine’s success as an α2-adrenergic agonist suggests that 2-(2,6-Dichlorophenyl)propanal could serve as a precursor for analogous drugs, though its aldehyde group may require stabilization (e.g., conversion to a Schiff base) to avoid rapid metabolism .
Critical Notes
Evidence Gaps: The provided sources lack explicit data on 2-(2,6-Dichlorophenyl)propanal, necessitating extrapolation from clonidine and phenylpropanol analogs.
Structural Misalignment : Clonidine’s imidazoline ring and ionic nature limit direct comparisons, emphasizing the need for dedicated studies on the target compound.
Safety Data : While clonidine is classified as hazardous under OSHA standards, 2-(2,6-Dichlorophenyl)propanal’s toxicity profile remains unverified .
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